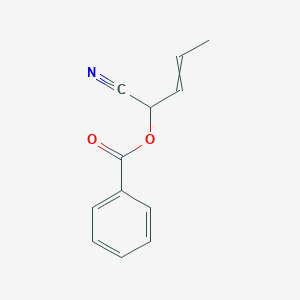

1-Cyanobut-2-en-1-yl benzoate

Description

1-Cyanobut-2-en-1-yl benzoate is an unsaturated aliphatic benzoate ester characterized by a cyano (–CN) group at the 1-position and a conjugated double bond (but-2-en-1-yl) in its alkyl chain. This compound combines the aromatic benzoate moiety with a reactive unsaturated chain and a polar cyano substituent, making it distinct from simpler alkyl benzoates.

Properties

CAS No. |

1591-16-8 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-cyanobut-2-enyl benzoate |

InChI |

InChI=1S/C12H11NO2/c1-2-6-11(9-13)15-12(14)10-7-4-3-5-8-10/h2-8,11H,1H3 |

InChI Key |

YGJSVQRYJBJAIT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C#N)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanobut-2-en-1-yl benzoate typically involves the reaction of benzoic acid with 1-cyanobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanobut-2-en-1-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzoates and cyanobutenes.

Scientific Research Applications

1-Cyanobut-2-en-1-yl benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyanobut-2-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3-Methyl-2-butenyl benzoate (CAS 5205-11-8): A branched unsaturated benzoate with a methyl-substituted butenyl chain.

- cis-3-Hexenyl benzoate (CAS 25152-85-6): A straight-chain unsaturated benzoate with a longer hexenyl group. The extended chain may lower volatility compared to the shorter butenyl chain in the target compound .

- Ethyl 4-(dimethylamino) benzoate: Features an electron-donating dimethylamino group (–N(CH₃)₂) para to the ester. This substituent enhances reactivity in photopolymerization, contrasting with the electron-withdrawing cyano group in 1-cyanobut-2-en-1-yl benzoate .

Physical and Chemical Properties

A comparative analysis of physical properties (extrapolated from and ):

Key Observations :

- The cyano group in this compound increases polarity, likely improving solubility in aprotic solvents compared to non-polar analogs like ethyl benzoate.

- The conjugated double bond may facilitate reactions such as Diels-Alder or electrophilic additions, unlike saturated chains .

- Compared to ethyl 4-(dimethylamino) benzoate, the cyano group’s electron-withdrawing nature could reduce electron density at the ester carbonyl, altering hydrolysis rates or catalytic behavior .

Reactivity and Functional Differences

Polymerization and Photochemical Activity

- Ethyl 4-(dimethylamino) benzoate demonstrates high efficiency as a co-initiator in resin cements due to its electron-donating substituent, achieving a 78% degree of conversion in polymerization . In contrast, the cyano group in this compound may favor alternative mechanisms, such as radical-initiated processes, due to its ability to stabilize radicals.

- cis-3-Hexenyl benzoate , with a longer unsaturated chain, is less reactive in polymerization but finds use in fragrance formulations due to volatility and stability .

Research Findings and Industrial Relevance

- Biological Activity: Methyl and ethyl benzoates are widely used as preservatives (E210–E214) due to antimicrobial properties . The cyano group in this compound may confer enhanced bioactivity, though toxicity studies are needed.

- Material Science: Ethyl 4-(dimethylamino) benzoate’s success in resin cements suggests that this compound could be tailored for UV-curable coatings, leveraging its unsaturated bond for crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.